Benzo[b]thiophene, 2,3-dihydro-3-methyl-5-nitro-, 1,1-dioxide
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Overview
Description
Benzo[b]thiophene, 2,3-dihydro-3-methyl-5-nitro-, 1,1-dioxide is a derivative of benzothiophene, an aromatic organic compound. Benzothiophene itself is known for its presence in petroleum-related deposits and its use as a starting material in the synthesis of bioactive structures
Preparation Methods
The synthesis of benzo[b]thiophene, 2,3-dihydro-3-methyl-5-nitro-, 1,1-dioxide can be achieved through several methods:
Rh-catalyzed Asymmetric Hydrogenation: This method involves the hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides, yielding chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities.
Electrochemical Synthesis: Using graphite felt electrodes under constant current electrolysis, benzo[b]thiophene-1,1-dioxide can be synthesized with a yield of 75%.
Chemical Reactions Analysis
Benzo[b]thiophene, 2,3-dihydro-3-methyl-5-nitro-, 1,1-dioxide undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide for oxidation, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzo[b]thiophene, 2,3-dihydro-3-methyl-5-nitro-, 1,1-dioxide has significant applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[b]thiophene, 2,3-dihydro-3-methyl-5-nitro-, 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Benzo[b]thiophene, 2,3-dihydro-3-methyl-5-nitro-, 1,1-dioxide can be compared with other similar compounds:
Benzo[b]thiophene: The parent compound, which lacks the nitro and methyl substitutions, is less specialized in its applications.
Benzo[c]thiophene: Another isomer of benzothiophene, which has different structural properties and applications.
2,3-Dihydrobenzo[b]thiophene 1,1-dioxide: A closely related compound without the nitro and methyl groups, used in similar research applications.
The unique nitro and methyl substitutions in this compound enhance its reactivity and specificity in various applications, making it a valuable compound in scientific research.
Properties
CAS No. |
61211-47-0 |
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Molecular Formula |
C9H9NO4S |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
3-methyl-5-nitro-2,3-dihydro-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C9H9NO4S/c1-6-5-15(13,14)9-3-2-7(10(11)12)4-8(6)9/h2-4,6H,5H2,1H3 |
InChI Key |
LJVGUXIRBKVBQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CS(=O)(=O)C2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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